![molecular formula C10H15BO4 B1418549 (2-(2-Ethoxyethoxy)phenyl)boronic acid CAS No. 279262-56-5](/img/structure/B1418549.png)
(2-(2-Ethoxyethoxy)phenyl)boronic acid
Overview
Description
“(2-(2-Ethoxyethoxy)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a molecular formula of C10H15BO4 and a molecular weight of 210.04 g/mol.
Molecular Structure Analysis
Boronic acids, including “this compound”, can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group . The specific molecular structure of “this compound” is not provided in the retrieved papers.Scientific Research Applications
Boronic Acids in Medical Research
Boronic acids, including phenylboronic acid derivatives, have been researched for their potential in medical applications. For example, boronic acid compounds have been evaluated for their role in the treatment of Alzheimer's disease. Certain boronic compounds have shown the ability to reduce amyloid accumulation and neuroinflammation in both in vitro and in vivo models of Alzheimer's disease. Studies suggest that these compounds could potentially decrease amyloid plaque burden, reduce neuroinflammation, prevent neuronal death, and preserve memory function in disease models (Maiti et al., 2020).
Boronic Acids in Diagnostic and Therapeutic Applications
Boronic acids have been explored for their diagnostic and therapeutic applications, particularly in the development of sensors and drug delivery systems. For instance, phenylboronic acid-functionalized nanostructured lipid carriers have been investigated for their mucoadhesive properties in ocular drug delivery, showing promising potential for treating anterior eye diseases like dry eye syndrome (Tan et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound (2-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readiness for preparation . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is also generally environmentally benign . .
properties
IUPAC Name |
[2-(2-ethoxyethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUZTFMTDDRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656066 | |
Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
279262-56-5 | |
Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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